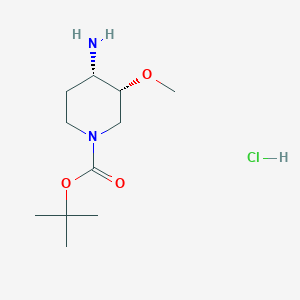
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate est un composé chimique qui appartient à la classe des cyclohexylamines. Il est caractérisé par un cycle cyclohexane substitué par un groupe pentyloxy et un groupe amine, formant un sel chlorhydrate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate implique généralement les étapes suivantes :
Formation du cycle cyclohexane : Le cycle cyclohexane peut être synthétisé par hydrogénation du benzène ou par cyclisation de dérivés d’hexane.
Introduction du groupe pentyloxy : Le groupe pentyloxy peut être introduit par une réaction d’éthérification, où un dérivé de pentanol réagit avec un dérivé de cyclohexanol en présence d’un catalyseur acide.
Amination : Le groupe amine est introduit par une réaction de substitution nucléophile, où une amine réagit avec un dérivé halogéné du cyclohexane.
Formation du sel chlorhydrate : La dernière étape implique la réaction de l’amine avec l’acide chlorhydrique pour former le sel chlorhydrate.
Méthodes de production industrielle
La production industrielle du (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate peut impliquer des procédés à flux continu pour garantir un rendement élevé et une pureté élevée. L’utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction (température, pression et pH) sont essentiels pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes pentyloxy ou amine sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Produit des cétones ou des aldéhydes.
Réduction : Produit des alcools ou des amines secondaires.
Substitution : Produit divers dérivés cyclohexane substitués.
Applications de la recherche scientifique
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment comme intermédiaire dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un agoniste ou un antagoniste à certains récepteurs, influençant les voies cellulaires et les réponses physiologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclohexylamine : Un analogue plus simple sans le groupe pentyloxy.
4-(Méthoxy)cyclohexan-1-amine : Structure similaire avec un groupe méthoxy au lieu d’un groupe pentyloxy.
4-(Ethoxy)cyclohexan-1-amine : Structure similaire avec un groupe éthoxy au lieu d’un groupe pentyloxy.
Unicité
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine chlorhydrate est unique en raison de la présence du groupe pentyloxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut conférer des propriétés spécifiques qui ne sont pas observées dans ses analogues plus simples, ce qui le rend précieux pour certaines applications.
Propriétés
Formule moléculaire |
C11H24ClNO |
|---|---|
Poids moléculaire |
221.77 g/mol |
Nom IUPAC |
4-pentoxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h10-11H,2-9,12H2,1H3;1H |
Clé InChI |
JLAWYUZNJPXLAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728258.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)



![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)

![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)
![ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728330.png)
